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Compound of Interest

Compound Name: Propio-D5-phenone

Cat. No.: B1490012

An In-depth Technical Guide to Propio-D5-
phenone

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analytical methodologies related to Propio-D5-phenone. The information is intended for
researchers, scientists, and professionals involved in drug development and other fields
requiring the use of stable isotope-labeled internal standards.

Chemical Structure and Nomenclature

Propio-D5-phenone refers to propiophenone that has been isotopically labeled with five
deuterium atoms. There are two primary isotopologues available, distinguished by the position
of the deuterium labeling:

o Propiophenone-ethyl-d5: The five deuterium atoms are located on the ethyl group.
o Propiophenone-phenyl-d5: The five deuterium atoms are located on the phenyl ring.

This guide will focus on both forms, collectively referred to as Propio-D5-phenone, and will
specify the particular isotopologue when data is specific.

Chemical Structure:

Caption: Chemical structures of Propiophenone-ethyl-d5 and Propiophenone-phenyl-d5.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1490012?utm_src=pdf-interest
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Physicochemical Properties

The physicochemical properties of Propio-D5-phenone are very similar to those of its
unlabeled counterpart, propiophenone. The primary difference lies in the molecular weight due

to the presence of deuterium.

Table 1: Physicochemical Properties
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. Propio-D5- Propio-D5-
Propiophenon
Property phenone phenone Reference
e (unlabeled)
(ethyl-d5) (phenyl-d5)
CAS Number 93-55-0 342610-99-5 54419-23-7 [1]
Molecular
CoH100 CoHsDsO CoHsDsO [2]
Formula
Molecular Weight  134.18 g/mol 139.21 g/mol 139.21 g/mol [2]
Not specified Not specified
Appearance Colorless liquid (expected to be a  (expectedto bea [3]
colorless liquid) colorless liquid)
Not specified Not specified
- ) (expected to be (expected to be
Boiling Point 218 °C o o [3]
similar to similar to
unlabeled) unlabeled)
Not specified Not specified
) ) (expected to be (expected to be
Melting Point 18.6 °C o o [3]
similar to similar to
unlabeled) unlabeled)
Not specified Not specified
) 1.009 g/mL at25 (expected to be (expected to be
Density ) ] ) ) [3]
°C slightly higher slightly higher
than unlabeled) than unlabeled)
Insoluble in Not specified Not specified
. water; miscible (expected to be (expected to be
Solubility ) ) o o [3]
with organic similar to similar to
solvents unlabeled) unlabeled)

Spectroscopic Data

Stable isotope labeling is a powerful tool in mass spectrometry and nuclear magnetic
resonance (NMR) for quantification and structural elucidation.
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Mass Spectrometry

The mass spectrum of Propio-D5-phenone will exhibit a molecular ion peak (M+) that is 5
mass units higher than that of unlabeled propiophenone. The fragmentation pattern is expected
to be similar, with key fragments showing a corresponding mass shift.

Table 2: Predicted Mass Spectral Data for Propio-D5-phenone (Electron lonization)

Unlabeled Propiophenon  Propiophenon
Fragment lon Propiophenon e-ethyl-d5 e-phenyl-d5 Description
e (m/z) (m/z) (m/z)
[M]+ 134 139 139 Molecular lon
Loss of
[M-CHsCHz]+ 105 105 110 ethyl/ethyl-d5
radical
Benzoyl/Benzoyl-
[CeHsCO]+ 105 105 110 _
d5 cation
Phenyl/Phenyl-
[CeHs]+ 77 77 82 _
d5 cation
Fragmentation Pathway:
- C2Hs” (phenyl-d5) [C/HsDsO]* [CeDs]*
[CoHsDsO]* - C2Ds" (ethyl-d5) | m/z =110 (phenyl-d5) - CO _| m/z =82 (phenyl-ds)
m/z = 139 - [C7HsO]* - [CeHs]*
m/z = 105 (ethyl-d5) m/z = 77 (ethyl-d5)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for Propio-D5-phenone in mass
spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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In *H NMR, the signals corresponding to the deuterated positions will be absent. In 13C NMR,
the carbons bonded to deuterium will show a characteristic triplet splitting due to C-D coupling
and will be shifted slightly upfield.

Table 3: Predicted *H and 3C NMR Chemical Shifts (d) for Propio-D5-phenone

Unlabele ] ] Unlabele . ]
d Propioph  Propioph d Propioph  Propioph
. enone- enone- . enone- enone-
. Propioph Propioph

Position ethyl-d5 phenyl-d5 ethyl-d5 phenyl-d5

enone *H enone *C

'H NMR 'H NMR 3C NMR 13C NMR
NMR NMR
(ppm) (Pppm) (ppm) (ppm)

(ppm) (ppm)

-CHz- 29(q) Absent 2.9 (q) 31.7 ~31 (triplet) 31.7
~8
-CHs 1.2 (b) Absent 1.2 (1) 8.4 ) 8.4
(multiplet)

Phenyl C-H ~128

7.9 (d) 7.9 (d) Absent 128.6 128.6 _
(ortho) (triplet)
Phenyl C-H ~128

7.4 (1) 7.4 (1) Absent 128.2 128.2 _
(meta) (triplet)
Phenyl C-H ~133

7.5 (1) 7.5 () Absent 133.0 133.0 )
(para) (triplet)
Phenyl C- ~136.5

- - - 137.0 137.0
ipso (triplet)
C=0 - - - 200.7 200.7 200.7

Note: Predicted shifts for deuterated compounds are based on typical isotopic effects and may
vary slightly.

Synthesis and Applications
Synthesis
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Deuterated propiophenone can be synthesized through various methods. A common approach
for Propiophenone-phenyl-d5 involves the Friedel-Crafts acylation of deuterated benzene with
propanoyl chloride. The synthesis of Propiophenone-ethyl-d5 would require a deuterated

propanoyl source.

General Synthesis Workflow:

Synthesis of Propiophenone-phenyl-d5 Synthesis of Propiophenone-ethyl-d5

Benzene-d6 Propanoy! Chloride AICIs (Lewis Acid) Benzene Propanoyl-d5 Chloride AlCIs (Lewis Acid)

Y Y

Friedel-Crafts Acylation Friedel-Crafts Acylation

4
Propiophenone-phenyl-d5 Propiophenone-ethyl-d5

Click to download full resolution via product page

Caption: General synthetic routes for Propiophenone-d5 isotopologues.

Applications

Propio-D5-phenone serves as an excellent internal standard for the quantification of
propiophenone and related compounds in various matrices.[4] Its use in isotope dilution mass
spectrometry allows for accurate and precise measurements by correcting for sample loss
during preparation and analysis. Propiophenone itself is an intermediate in the synthesis of
pharmaceuticals and is found in some perfumes.[5]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1490012?utm_src=pdf-body-img
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://patents.google.com/patent/CN105646220A/en
https://veeprho.com/impurities/propiophenone/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols
General Analytical Workflow for Quantification

A typical workflow for the quantification of an analyte using a deuterated internal standard like
Propio-D5-phenone involves sample preparation, chromatographic separation, and mass

spectrometric detection.

Biological or Environmental Sample

!

Spike with Propio-D5-phenone (Internal Standard)

!

Sample Extraction
(e.g., LLE, SPE)

!

Concentration and Reconstitution

!

GC-MS or LC-MS Analysis

!

Quantification using Isotope Dilution

Click to download full resolution via product page

Caption: General workflow for analyte quantification using Propio-D5-phenone as an internal

standard.
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Example Gas Chromatography-Mass Spectrometry (GC-
MS) Protocol

The following is a general GC-MS protocol that can be adapted for the analysis of
propiophenone using Propio-D5-phenone as an internal standard. Optimization of parameters
will be required for specific applications and instrumentation.

Sample Preparation:

e To 1 mL of the sample matrix (e.g., plasma, urine), add a known amount of Propio-D5-
phenone solution in a suitable solvent (e.g., acetonitrile).

o Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., ethyl
acetate).

» Vortex and centrifuge the sample to separate the layers.

o Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of
nitrogen.

o Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
GC-MS Conditions:

e GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 pym
film thickness.

« Injection: Splitless mode.

e Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 15°C/min,
hold for 5 minutes.

e MS lonization: Electron lonization (El) at 70 eV.

» MS Mode: Selected lon Monitoring (SIM) to monitor characteristic ions of both the analyte
and the internal standard.

Table 4: Example SIM Parameters for GC-MS Analysis
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Compound Monitored lons (m/z)

Propiophenone 134, 105, 77

Propio-D5-phenone (ethyl-d5) 139, 105, 77

Propio-D5-phenone (phenyl-d5) 139, 110, 82
Conclusion

Propio-D5-phenone is a valuable tool for quantitative analysis in various scientific disciplines.
Understanding its chemical properties, spectroscopic behavior, and appropriate analytical
methodologies is crucial for its effective implementation as an internal standard. This guide
provides a foundational understanding to aid researchers in their work with this and other
stable isotope-labeled compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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